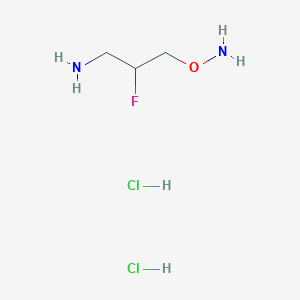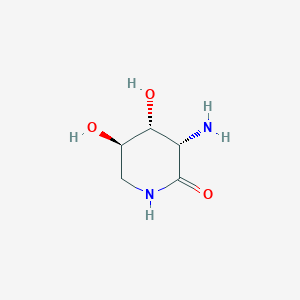
3-噻吩甲醛
描述
3-Thiophenecarboxaldehyde (3-TCA) is a thiophene derivative that is used in a variety of scientific research applications. It is a highly reactive and versatile compound that has a wide range of potential applications in the field of chemistry. 3-TCA has been studied extensively in the past few decades, and its usage has been increasing due to its unique properties.
科学研究应用
磺酰胺的合成
3-噻吩甲醛用于合成一系列4-取代的2-噻吩磺酰胺。 磺酰胺由于其抗菌特性在药物化学中具有重要的应用 .
鬼臼毒素的衍生物
该化合物还用于创建4'-脱甲基鬼臼毒素-β-D-葡萄糖苷和鬼臼毒素-β-D-葡萄糖苷的缩醛和缩酮衍生物。 这些衍生物在抗癌药物的研究中很重要 .
类似物的合成
另一个应用是在1,2-二-3-噻吩基-2-羟基乙酮(3,3'-噻吩醒)的合成中,它是一种苯偶姻的3-噻吩基对称类似物。 人们经常探索像这样的类似物在包括材料科学和药理学在内的各个领域的潜在应用 .
安全和危害
生化分析
Biochemical Properties
It is known that this compound has been used in the synthesis of series of 4-substituted 2-thiophenesulfonamides . This suggests that 3-Thiophenecarboxaldehyde may interact with enzymes, proteins, and other biomolecules in the process of these reactions.
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 3-Thiophenecarboxaldehyde in animal models . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.
属性
IUPAC Name |
thiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4OS/c6-3-5-1-2-7-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIGKSZIQCTIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060098 | |
| Record name | 3-Thiophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498-62-4 | |
| Record name | 3-Thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiophenecarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Thiophenecarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Thiophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Thiophenecarboxaldehyde?
A1: The molecular formula of 3-Thiophenecarboxaldehyde is C5H4OS, and its molecular weight is 112.17 g/mol.
Q2: What are the key spectroscopic features of 3-Thiophenecarboxaldehyde?
A2: 3-Thiophenecarboxaldehyde exhibits characteristic peaks in various spectroscopic analyses:
- 1H NMR: Displays chemical shift non-equivalence of the diastereotopic methyl ester groups in its derivatives. []
- 13C NMR: Shows characteristic shifts for the aldehyde carbon and the thiophene ring carbons. [, ]
- IR: Exhibits absorption bands indicative of the aldehyde group (C=O stretch) and the thiophene ring. [, , ]
Q3: Does 3-Thiophenecarboxaldehyde exist in different conformations?
A3: Yes, 3-Thiophenecarboxaldehyde exists primarily as two conformers: S,O-syn and S,O-anti, referring to the orientation of the aldehyde group relative to the sulfur atom in the thiophene ring. The S,O-anti conformer is generally more stable. Low-temperature 13C NMR studies have been used to determine the energy barriers between these conformers. []
Q4: How is 3-Thiophenecarboxaldehyde used in organic synthesis?
A4: 3-Thiophenecarboxaldehyde serves as a versatile building block in organic synthesis, particularly for constructing:
- Thienothiophenes: It reacts with ethyl 2-sulfanylacetate or 2-sulfanylacetamide to yield various thienothiophenes. []
- Thieno[2,3-c]pyrroles: It undergoes a three-component reaction with amines and thiols to form tri-substituted thieno[2,3-c]pyrroles. []
- Furo- or Thienoquinolines: Sequential imination and palladium-catalyzed direct arylation reactions with 2-haloanilines yield these heterocycles. []
- Chalcones: Condensation reactions with hydroxy-nitroacetophenones result in thienylchalcones. []
- Oxazol-5-ones: It reacts with aryl glycine intermediates via the Erlenmeyer reaction to form fluorescent thiophene-based oxazol-5-ones. []
- Biotinylated Polymers: It serves as a co-monomer in the synthesis of biotinylated copolymers, like poly(3-undecylthiophene-co-3-thiophenecarboxaldehyde) 6-biotinamidohexanohydrazone, for surface immobilization applications. [, ]
Q5: Can 3-Thiophenecarboxaldehyde undergo coupling reactions?
A5: Yes, 3-Thiophenecarboxaldehyde participates in various coupling reactions:
- Samarium Diiodide-Mediated Coupling: It undergoes self- and cross-coupling reactions at the 2-position in the presence of samarium diiodide. []
- Palladium-Catalyzed Coupling: It reacts with 2-tributylstannyl-3-thiophenecarboxaldehyde and tert-butyl-N-(orthohalothienyl)carbamates to synthesize dithienopyridines. []
Q6: Can 3-Thiophenecarboxaldehyde be used in the synthesis of biologically active compounds?
A6: Yes, 3-Thiophenecarboxaldehyde serves as a starting material for synthesizing:
- Glycosidic Derivatives of Epipodophyllotoxin: These derivatives, synthesized using 3-Thiophenecarboxaldehyde as a starting material, exhibit anti-tumor activity similar to VM26 and VP16-213. []
- Carbonic Anhydrase Inhibitors: 4-Substituted 2-thiophenesulfonamides, synthesized from 3-thiophenecarboxaldehyde, have shown potent carbonic anhydrase II inhibitory activity in vitro. []
- Rhodium(III) and Iron(III) Complexes: Complexes incorporating 3-Thiophenecarboxaldehyde derivatives have shown telomerase inhibition and pro-apoptotic activity in SK-OV-3/DDP cells. []
Q7: Have computational methods been applied to study 3-Thiophenecarboxaldehyde?
A7: Yes, computational chemistry has been used to:
- Study Conformational Stability: Density functional theory calculations have been employed to investigate the conformational preferences and rotational barriers of 3-Thiophenecarboxaldehyde. []
- Investigate Solid-State Reactivity: Packing-density maps and potential-energy maps have been used to understand hydrogen migration within crystals of 5-Nitro-3-thiophenecarboxaldehyde. []
Q8: What is known about the Structure-Activity Relationship (SAR) of 3-Thiophenecarboxaldehyde derivatives?
A8: SAR studies have revealed that:
- Substituent Effects on Biological Activity: In glycosidic derivatives of epipodophyllotoxin, the presence of a free 4'-OH group enhances VM26-like activity. Different substituents on the acetal or ketal group significantly impact activity. []
- Substituent Effects on Carbonic Anhydrase Inhibition: Specific 4-substitutions on 2-thiophenesulfonamides derived from 3-Thiophenecarboxaldehyde lead to potent nanomolar inhibition of carbonic anhydrase II. []
Q9: Has 3-Thiophenecarboxaldehyde been used in materials science?
A9: Yes, 3-Thiophenecarboxaldehyde plays a crucial role in creating a chemiluminescence-based biosensor. [] It is incorporated into a biotinylated undecylthiophene copolymer bioconjugate, enabling the immobilization of alkaline phosphatase onto a glass surface. This assembly detects organophosphorus pesticides by measuring changes in enzyme-mediated chemiluminescence. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)







